molecular formula C24H24N2O3 B11172946 N-[4-(benzyloxy)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

N-[4-(benzyloxy)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11172946
M. Wt: 388.5 g/mol
InChI Key: WAHDIFKEPOLIMA-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzyloxyaniline with 3-(2-methylpropanamido)benzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamines.

    Substitution: Formation of nitro or halogenated benzamides.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(BENZYLOXY)PHENYL)-2-BROMOBENZAMIDE
  • N-(BENZYLOXY)-N-(PIVALOYLOXY)-4-(TRIFLUOROMETHYL)BENZAMIDE
  • N-(4-(BENZYLOXY)PHENYL)-2-NITROBENZAMIDE

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(4-phenylmethoxyphenyl)benzamide

InChI

InChI=1S/C24H24N2O3/c1-17(2)23(27)26-21-10-6-9-19(15-21)24(28)25-20-11-13-22(14-12-20)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

WAHDIFKEPOLIMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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